Product packaging for Octane-3,5-dione(Cat. No.:CAS No. 6320-18-9)

Octane-3,5-dione

Cat. No.: B8808193
CAS No.: 6320-18-9
M. Wt: 142.20 g/mol
InChI Key: PJEPOHXMGDEIMR-UHFFFAOYSA-N
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Description

Octane-3,5-dione, registered under CAS 6320-18-9 , is a chemical compound with the molecular formula C8H14O2 and an average molecular mass of 142.20 g/mol . This compound is a β-diketone, characterized by two ketone groups separated by a single methylene group, a structure that defines its chemical reactivity and value in research. Its physicochemical properties include a predicted boiling point of approximately 204°C and a calculated density of 0.918 g/cm³ . The compound's lipophilicity is indicated by an estimated logP value of 1.78 . A key application of this compound is in analytical chemistry, where it can be analyzed using reverse-phase (RP) HPLC/UPLC methods, facilitating pharmacokinetic research and the isolation of impurities in preparative separations . Furthermore, β-diketones like this compound are crucial precursors in coordination chemistry. They are used in the synthesis of metal complexes, such as tris(β-diketonato)technetium(III) complexes, which have been investigated for their potential in radiopharmaceutical applications and as lipophilic tracers . Environmental fate modeling suggests this compound has a low potential for atmospheric oxidation and a moderate persistence in soil and water systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B8808193 Octane-3,5-dione CAS No. 6320-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6320-18-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

octane-3,5-dione

InChI

InChI=1S/C8H14O2/c1-3-5-8(10)6-7(9)4-2/h3-6H2,1-2H3

InChI Key

PJEPOHXMGDEIMR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)CC

Origin of Product

United States

Synthetic Methodologies for Octane 3,5 Dione and Its Precursors

Stereoselective Synthesis of Chiral Octane-3,5-dione Derivatives

The generation of chiral centers in β-dicarbonyl compounds, such as derivatives of this compound, is a significant objective in modern organic synthesis due to the prevalence of these motifs in biologically active molecules and their utility as versatile synthetic intermediates. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers of a target molecule. Methodologies for achieving this often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one stereoisomer.

Key strategies for the stereoselective synthesis of chiral β-diketone derivatives, including analogs of this compound, involve the desymmetrization of prochiral substrates or the enantioselective functionalization at the α-position. These methods leverage chiral catalysts, such as metal complexes or organocatalysts, to create stereocenters with high levels of enantiopurity.

One prominent approach is the asymmetric reduction of prochiral 2,2-disubstituted cyclic 1,3-diones, which yields chiral β-hydroxy ketones—valuable precursors to chiral diketone derivatives. For instance, the enantioselective monoreduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) has been achieved using ruthenium, rhodium, or iridium complexes with chiral ligands like TsDPEN. tu-dresden.de Among these, a ruthenium complex demonstrated high performance, affording the corresponding chiral hydroxy ketone in excellent yield and high enantiomeric excess. tu-dresden.de P-stereogenic phosphinamides have also emerged as powerful organocatalysts for the desymmetric reduction of cyclic 1,3-diketones, catalyzed by catecholborane, to produce chiral cyclic 3-hydroxy ketones with high enantioselectivity (up to 98% ee) and diastereoselectivity (up to 99:1 dr). researchgate.net

Another powerful technique is the enantioselective allylation of β-diketones. This method allows for the direct, protecting-group-free synthesis of complex chiral molecules from simple β-diketone starting materials. nih.gov Research has shown that it is possible to achieve not only highly enantioselective but also highly regioselective allylation of unsymmetrical β-diketones. nih.gov

Furthermore, intramolecular cyclizations catalyzed by chiral acids represent a sophisticated method for constructing complex chiral architectures. Chiral phosphoric acids have been successfully employed to catalyze the desymmetrizing Michael cyclizations of 1,3-diones that are tethered to electron-deficient alkenes. rsc.org This process generates bridged bicyclic products containing multiple new stereogenic centers, including all-carbon quaternary centers, with high enantioselectivities. rsc.org The success of this transformation relies on the catalyst's ability to facilitate the enantioselective, desymmetrizing enolization of the 2,2-disubstituted cyclic 1,3-diketone substrate. rsc.org

An asymmetric aza-Claisen rearrangement has also been reported as an innovative method for producing structurally diverse δ-chiral β-diketones. organic-chemistry.org This reaction, proceeding between enantioenriched α-chiral allylamines and allenones, yields the target compounds in good to excellent yields while effectively retaining the enantiopurity of the starting material. organic-chemistry.org

These advanced synthetic strategies underscore the progress in creating chiral derivatives based on β-diketone scaffolds like this compound, providing access to stereochemically rich molecules for various applications.

Research Findings on Stereoselective Synthesis of β-Diketone Derivatives

MethodCatalyst/ReagentSubstrate TypeKey FindingEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric ReductionRuthenium-TsDPEN complex2,2-dimethylcyclohexane-1,3-dioneEnantioselective mono-reduction to chiral hydroxy ketone.High ee tu-dresden.de
Desymmetric ReductionP-stereogenic phosphinamide / CatecholboraneProchiral cyclic 1,3-diketonesProduces chiral cyclic 3-hydroxy ketones bearing an all-carbon quaternary center.Up to 98% ee, up to 99:1 dr researchgate.net
Enantioselective Allylation(S,S)-3 (a chiral reagent)β-DiketonesDirect, protecting-group-free synthesis of functionally and stereochemically complex products.High enantioselectivity nih.gov
Desymmetrizing Michael CyclizationChiral Phosphoric Acid2,2-disubstituted cyclic 1,3-diketones with tethered alkenesForms bridged bicyclic products with three new stereogenic centers.High enantioselectivities rsc.org
Asymmetric aza-Claisen RearrangementN/A (Substrate-controlled)Enantioenriched α-chiral allylamines and allenonesProduces δ-chiral β-diketones with excellent retention of enantiopurity.Excellent retention of ee organic-chemistry.org

Reactivity and Mechanistic Investigations of Octane 3,5 Dione

Tautomerism in Octane-3,5-dione Systems

A defining characteristic of β-dicarbonyl compounds like this compound is their existence as a mixture of tautomers, primarily the diketo and enol forms. libretexts.org This equilibrium is dynamic and crucial to understanding the compound's reactivity.

Enol-Keto Equilibria and Structural Characterization

This compound exists in equilibrium between its diketo form and two possible enol forms. The enol tautomers are stabilized by the formation of a strong intramolecular hydrogen bond, creating a six-membered ring-like structure. libretexts.orgresearchgate.net This delocalization of electrons within the conjugated system contributes to the stability of the enol form. masterorganicchemistry.com The interconversion between the two enol forms occurs rapidly through proton transfer. mdpi.com

The diketo and enol forms are distinct chemical entities with different physical and chemical properties, not to be confused with resonance structures. masterorganicchemistry.com The presence and ratio of these tautomers can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. cdnsciencepub.comutupub.fi For instance, in NMR spectroscopy, the signals from the α-hydrogens can be used to determine the relative amounts of the keto and enol forms. utupub.fi

Factors Influencing Tautomeric Distribution (Solvent, Temperature, Substituents)

The position of the keto-enol equilibrium is sensitive to several external and internal factors.

Solvent: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor the enol form due to the stability of the internal hydrogen bond. In contrast, polar solvents can form intermolecular hydrogen bonds, which may disrupt the internal hydrogen bond and shift the equilibrium towards the diketo form. cdnsciencepub.comnumberanalytics.com

Temperature: Temperature can influence the tautomeric equilibrium. Changes in temperature can affect the relative stability of the tautomers and the rate of their interconversion. mdpi.com

Substituents: The nature of the alkyl groups (ethyl and propyl in the case of this compound) attached to the carbonyls influences the electronic and steric environment, thereby affecting the stability of the tautomers. mdpi.com Generally, alkyl groups are considered to favor the enol tautomer. researchgate.net

FactorInfluence on Tautomeric Equilibrium of β-Diketones
Solvent Polarity Non-polar solvents favor the enol form; polar solvents can shift the equilibrium towards the diketo form. cdnsciencepub.comnumberanalytics.com
Temperature Can alter the equilibrium position by affecting the relative stabilities of the tautomers. mdpi.com
Substituents The electronic and steric nature of substituents impacts tautomer stability; alkyl groups generally favor the enol form. researchgate.netmdpi.com

Acidic Properties and Reactions Involving the Active Methylene (B1212753) Group

The methylene group at the C-4 position of this compound is flanked by two electron-withdrawing carbonyl groups, rendering the α-hydrogens acidic. libretexts.org This acidity is a key feature, making the C-4 carbon a nucleophilic center upon deprotonation.

Alkylation and Acylation at the C-4 Position

The enolate anion, readily formed by treating this compound with a base, can participate in nucleophilic substitution reactions.

Alkylation: Reaction of the enolate with alkyl halides leads to the introduction of an alkyl group at the C-4 position. The choice of base and solvent is crucial for controlling the outcome of this reaction. For example, the use of a strong base in a dipolar aprotic solvent is a common strategy for such alkylations. mdpi.com

Acylation: Similarly, the enolate can be acylated by reacting with acyl chlorides or anhydrides. This reaction introduces an acyl group at the C-4 position, further functionalizing the β-diketone. google.comrsc.org

Michael Addition Reactions

The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.net This reaction, a cornerstone of C-C bond formation, involves the addition of the nucleophilic C-4 carbon to the β-carbon of the activated olefin. numberanalytics.comresearchgate.net The Michael addition is often a key step in the synthesis of more complex molecules, including the formation of cyclic structures through subsequent intramolecular reactions. researchgate.netunirioja.es For instance, domino Michael reactions can lead to the formation of bicyclic compounds. researchmap.jp

Carbonyl Reactivity and Related Transformations

The two carbonyl groups in this compound are electrophilic centers and can undergo nucleophilic attack. This reactivity is fundamental to a variety of chemical transformations. evitachem.com For example, reactions with amines or hydrazines can lead to the formation of heterocyclic compounds such as oxazepines or diazepines. edu.krduobaghdad.edu.iqresearchgate.net The specific outcome of these reactions is dependent on the nature of the nucleophile and the reaction conditions.

The carbonyl groups can also be targeted in reduction reactions to form diols or participate in cyclization reactions. The constrained environment of cyclic diketones, for instance, provides insights into the influence of ring strain on carbonyl chemistry.

Nucleophilic Additions to Carbonyl Centers

The carbonyl groups of this compound are susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. fiveable.me Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or metal hydrides (e.g., Lithium aluminum hydride), can attack one or both carbonyl carbons. fiveable.me The reaction typically proceeds via a tetrahedral intermediate which is subsequently protonated during workup to yield an alcohol.

Due to the presence of two carbonyl groups, the reaction can be complex. Mono-addition can occur, yielding a β-hydroxy ketone, or di-addition can take place to form a 1,3-diol. The control of selectivity between mono- and di-addition often depends on the stoichiometry of the nucleophile, the reaction conditions, and the nature of the nucleophile itself. For instance, bulky nucleophiles may favor mono-addition due to steric hindrance at the second carbonyl site after the first has reacted. The enolate form of the diketone can also be a competing nucleophile in some reactions. nih.gov

Table 1: Representative Nucleophilic Additions to this compound

Nucleophile (Reagent) Expected Product(s) Reaction Type
Hydride (e.g., NaBH₄, LiAlH₄) Octane-3,5-diol, 5-hydroxyoctan-3-one Reduction
Organometallic (e.g., CH₃MgBr) 3-Methyl-octane-3,5-diol, 5-hydroxy-5-methyloctan-3-one Grignard Reaction
Amine (e.g., R-NH₂) N-substituted enaminone Condensation

Reductive and Oxidative Conversions of the Diketone Moiety

Reductive Conversions The reduction of the diketone moiety in this compound can lead to β-hydroxy ketones or 1,3-diols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed. The reduction of aromatic 1,3-diketones with NaBH₄ in the presence of albumin has been shown to be highly stereoselective, yielding anti-1,3-diols. rsc.org In the absence of such directing agents, a mixture of syn and anti diols is typically formed. rsc.org Catalytic hydrogenation, using catalysts based on iridium or ruthenium, is another effective method. rsc.orgarkat-usa.org These methods can often be controlled to achieve desymmetrization, resulting in the mono-reduction of the diketone to a chiral hydroxy ketone with high stereoselectivity. rsc.orgarkat-usa.orgresearchgate.net Complete reduction to octane-3,5-diol is also feasible under more forcing conditions or with stronger reducing agents.

Table 2: Selected Reductive Methods for 1,3-Diketones

Method Reagent(s) Typical Product(s) Key Findings Citation(s)
Borohydride Reduction NaBH₄ 1,3-Diols (syn and anti mixture) Can be directed to anti-diol with additives like albumin. rsc.org
Transfer Hydrogenation (S,S)-TsDPEN-Ru catalyst, i-PrOH Chiral β-Hydroxy Ketone Highly enantioselective mono-reduction. arkat-usa.org
Catalytic Hydrogenation Ir/f-ampha complex, H₂ Chiral β-Hydroxy Ketone Efficient desymmetrization; C=C and C≡C bonds are tolerated. rsc.org

Oxidative Conversions The oxidation of this compound is less straightforward than its reduction. The central methylene group (C4) is activated by both adjacent carbonyls, making it highly susceptible to oxidation. This can lead to C-C bond cleavage and decomposition of the molecule. For example, studies on the autoxidation of similar long-chain ketones failed to detect the corresponding 1,3-dione, suggesting it is rapidly oxidized further. york.ac.uk

A notable oxidative transformation is the rearrangement of 1,3-diketones using hydrogen peroxide in a basic medium. rsc.org This reaction does not simply oxidize the carbon backbone but proceeds through a mechanistic pathway involving an endoperoxide intermediate, ultimately leading to a rearranged carboxylic acid product. rsc.org

Annulation and Heterocyclic Synthesis with this compound

The 1,3-dicarbonyl motif is a cornerstone in the synthesis of five- and six-membered heterocyclic rings. This compound serves as a versatile C-C-C synthon for building these important molecular frameworks.

Pyrazole (B372694) and Isoxazole (B147169) Formation

Pyrazole Synthesis The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) is a classic and reliable method for constructing a pyrazole ring, known as the Knorr Pyrazole Synthesis. jk-sci.comslideshare.net this compound readily undergoes condensation with hydrazine (H₂NNH₂). The mechanism involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization where the terminal nitrogen attacks the second carbonyl carbon. Subsequent dehydration yields the aromatic pyrazole ring. When a substituted hydrazine (e.g., phenylhydrazine) is used, a mixture of two regioisomeric pyrazoles can be formed, depending on which carbonyl group undergoes the initial condensation.

Isoxazole Synthesis In a similar fashion, reacting this compound with hydroxylamine (B1172632) (H₂NOH) leads to the formation of an isoxazole ring. The mechanism is analogous to the pyrazole synthesis, involving the formation of an oxime intermediate followed by cyclization and dehydration. This reaction provides a direct route to 3,5-disubstituted isoxazoles.

Pyrrole (B145914) and Pyridine (B92270) Derivatives

Pyrrole Synthesis While the Paal-Knorr synthesis is famously used to prepare pyrroles from 1,4-diketones, syntheses from 1,3-diketones are also well-established, often proceeding through a different pathway such as the Hantzsch pyrrole synthesis or related multi-component reactions. A common strategy involves the condensation of this compound with a primary amine to form a β-enaminone. This intermediate can then react with an α-haloketone. The enamine nitrogen attacks the α-haloketone, and subsequent cyclization and dehydration furnish the polysubstituted pyrrole ring.

Pyridine Synthesis The Hantzsch Pyridine Synthesis is a powerful multi-component reaction that directly utilizes β-dicarbonyl compounds like this compound. wikipedia.orgorganic-chemistry.org In this one-pot synthesis, the diketone reacts with an aldehyde and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). The reaction proceeds through a series of condensations, including Knoevenagel and Michael-type additions, to form a 1,4-dihydropyridine (B1200194) intermediate. wikipedia.orgscribd.com This dihydropyridine (B1217469) is often unstable and is typically oxidized in a separate step (or in situ) to afford the final, stable aromatic pyridine derivative.

Fragmentation and Rearrangement Pathways of this compound Scaffolds

Fragmentation and Rearrangement Pathways of this compound Scaffolds

The fragmentation of acyclic 1,3-diketones upon electron impact in a mass spectrometer is highly characteristic and dependent on the keto-enol tautomeric form present in the gas phase. researchgate.netsci-hub.se

Key fragmentation pathways for the enol tautomer of this compound include:

α-Cleavage: This is a typical fragmentation for ketones, involving the cleavage of the bond alpha to the carbonyl group. For this compound, this would result in the loss of an ethyl radical (C₂H₅•) or a propyl radical (C₃H₇•) from the molecular ion, leading to characteristic acylium ions.

McLafferty-type Rearrangement: A unique rearrangement occurs in 1,3-diketones where the enolic hydroxyl group abstracts a gamma-hydrogen from the opposing alkyl chain, leading to the elimination of a neutral alkene molecule.

Loss of Carbon Monoxide (CO): Expulsion of a neutral CO molecule is another observed fragmentation pathway for the enol form. researchgate.net

The diketo tautomer primarily undergoes a different McLafferty rearrangement, where a gamma-hydrogen is abstracted by one carbonyl oxygen, with subsequent cleavage involving the second carbonyl group. researchgate.net

Table 3: Predicted Major Mass Spectrometry Fragments for this compound (M.W. 142.20)

m/z Value Proposed Fragment Origin Pathway
113 [M - C₂H₅]⁺ α-Cleavage
99 [M - C₃H₇]⁺ α-Cleavage
99 [C₅H₇O₂]⁺ McLafferty Rearrangement (loss of C₃H₆)
85 [C₄H₅O₂]⁺ McLafferty Rearrangement (loss of C₄H₈)
71 [C₄H₇O]⁺ Acylium ion from cleavage
57 [C₃H₅O]⁺ Acylium ion from cleavage

Fragmentation and Rearrangement Pathways of this compound Scaffolds

Beyond mass spectrometric analysis, 1,3-diketone scaffolds can undergo synthetically useful skeletal rearrangements. A significant example is the oxidative rearrangement that occurs when 1,3-diketones are treated with hydrogen peroxide under basic conditions. rsc.orgrsc.org This reaction is proposed to proceed through the formation of a dihemiketal by the addition of hydroperoxide to both carbonyls, which then cyclizes to an unstable endoperoxide intermediate. This intermediate subsequently undergoes an intramolecular alkyl shift, breaking a C-C bond and forming a new one, ultimately yielding an all-carbon quaternary carboxylate. This transformation provides a powerful, though underexplored, alternative to standard enolate chemistry for constructing sterically congested centers. rsc.org

Coordination Chemistry of Octane 3,5 Dione and Its Metal Complexes

Ligand Properties of Octane-3,5-dione

The utility of this compound in coordination chemistry stems from its ability to act as a potent chelating agent upon deprotonation.

Like other β-diketones, this compound exists as an equilibrium mixture of keto and enol tautomers. In the presence of a base or upon reaction with a metal ion, the acidic proton on the α-carbon (the CH₂ group between the two carbonyls) is removed, forming the corresponding enolate anion. rsc.org This anion is a powerful bidentate ligand, coordinating to a metal center through its two oxygen atoms. This coordination results in the formation of a stable, six-membered chelate ring. The negative charge is delocalized across the oxygen-carbon-carbon-carbon-oxygen backbone, which contributes significantly to the stability of the resulting metal complex. The formation of this chelate ring is a primary reason for the high stability of metal β-diketonate complexes.

The properties of β-diketone ligands and their metal complexes are significantly influenced by the nature of the substituents at the carbonyl carbons. iiste.org In this compound, these substituents are an ethyl group (-CH₂CH₃) and a propyl group (-CH₂CH₂CH₃).

These alkyl groups are electron-donating, which increases the basicity of the ligand compared to simpler β-diketones like acetylacetone (B45752) (which has methyl groups). This increased electron density on the oxygen atoms can lead to stronger metal-ligand bonds. Conversely, β-diketones with electron-withdrawing substituents, such as trifluoromethyl groups, exhibit increased Lewis acidity. iiste.org The bulkiness of the alkyl substituents can also play a role, enhancing the proportion of the enol tautomer in solution, which is a prerequisite for chelation. nih.gov Furthermore, the presence of these alkyl chains can increase the solubility of the resulting metal complexes in non-polar organic solvents and enhance their volatility, properties that are important for applications such as chemical vapor deposition. iiste.orgresearchgate.net

Table 1: Comparative Properties of Selected β-Diketone Ligands

LigandR¹ GroupR² GroupKey Characteristics
Acetylacetone-CH₃-CH₃The simplest β-diketone; forms water-soluble complexes. iiste.org
This compound -CH₂CH₃-CH₂CH₂CH₃Asymmetric alkyl groups; enhances solubility in organic solvents. iiste.org
Dibenzoylmethane-C₆H₅-C₆H₅Aromatic groups; results in strong light absorption. iiste.org
Thenoyltrifluoroacetone-C₄H₃S-CF₃Contains both a heteroaromatic and a strong electron-withdrawing group. iiste.org

Advanced Spectroscopic and Analytical Characterization of Octane 3,5 Dione Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the study of β-diketones like octane-3,5-dione. Due to the relatively slow rate of interconversion between the keto and enol forms on the NMR timescale, separate signals for both tautomers can often be observed and quantified in the same spectrum.

The keto-enol tautomerism of this compound involves an equilibrium between the diketone form and the intramolecularly hydrogen-bonded enol form. The position of this equilibrium is highly sensitive to factors such as solvent polarity, concentration, and temperature. ¹H and ¹³C NMR spectroscopy are the primary methods for determining the tautomeric composition in solution.

In the ¹H NMR spectrum, the enol form is readily identified by a characteristic signal for the enolic proton (O-H), typically found far downfield (δ 14-16 ppm) due to strong intramolecular hydrogen bonding. The vinyl proton (=C-H) of the enol appears in the olefinic region (δ 5.0-6.0 ppm). For the keto form, the key signals are from the methylene (B1212753) protons flanked by the two carbonyl groups (-CO-CH₂-CO-), which resonate around δ 3.5-4.0 ppm.

In the ¹³C NMR spectrum, the enol form displays signals for the carbonyl carbon (C=O) and the olefinic carbons (C=C), while the diketo form shows a distinct signal for the central methylene carbon (CH₂) and the two equivalent carbonyl carbons. By integrating the corresponding signals in the ¹H NMR spectrum, the relative percentage of the keto and enol forms can be accurately calculated.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of a β-Diketone in CDCl₃ This table presents generalized data for β-diketones, as specific high-resolution spectra for this compound are not widely published. The exact shifts for this compound will vary.

Form Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Keto R-CO-CH₂ -CO-R'~ 3.5 - 3.8~ 50 - 60
C =O-~ 200 - 205
Enol C =C -H~ 5.5 - 5.8~ 95 - 100
C =C-OH-~ 190 - 195
C=C-OH ~ 15.0 - 16.0-

While the keto-enol interconversion is slow on the NMR timescale, the proton transfer between the two possible enol forms (enol-enol interconversion) in an unsymmetrical β-diketone is extremely fast. This rapid exchange results in an averaged NMR spectrum, where only a single set of signals is observed for the enol tautomer.

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT-NMR) studies, can be employed to study these exchange processes. By lowering the temperature, it is sometimes possible to slow the exchange rate sufficiently to observe the individual enol forms, a process known as decoalescence. The rate of exchange at the coalescence temperature can be calculated, providing valuable kinetic information about the intramolecular proton transfer barrier. For most β-diketones, this barrier is very low, and observing the two distinct enol forms requires extremely low temperatures.

For complex structures, such as derivatives of this compound or its metal complexes, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques are essential for unambiguous structural assignment.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule. It is used to trace the carbon chain of the alkyl groups in octane-3,5-dionate ligands.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons, allowing for the definitive assignment of carbon signals based on their corresponding, more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that are crucial for determining stereochemistry and the three-dimensional structure of larger derivatives and complexes.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are highly effective for distinguishing between the keto and enol tautomers of this compound and for probing the nature of the metal-ligand bond in its complexes.

The keto and enol forms of this compound have distinct vibrational signatures.

Diketone Form: The most prominent feature of the diketone is the strong absorption band corresponding to the C=O stretching vibration, which typically appears in the region of 1730-1710 cm⁻¹. Due to coupling between the two carbonyl groups, this band may split into two, representing symmetric and asymmetric stretching modes.

Enol Form: The enol form is characterized by several key vibrations. The intramolecular hydrogen bond causes a significant shift of the C=O stretching frequency to a lower wavenumber, typically appearing as a strong, broad band around 1640-1580 cm⁻¹. This band is often coupled with the C=C stretching vibration. Additionally, a very broad and strong O-H stretching band is observed in the 3200-2400 cm⁻¹ region, which is another hallmark of the strong intramolecular hydrogen bond.

Table 2: Key Infrared Absorption Frequencies (cm⁻¹) for β-Diketone Tautomers

Vibrational Mode Keto Form (cm⁻¹) Enol Form (cm⁻¹) Description
C=O Stretch1730 - 17101640 - 1580Strong intensity. Lowered in enol due to conjugation and H-bonding.
C=C Stretch-~1580Often coupled with C=O stretch in the enol form.
O-H Stretch-3200 - 2400Very broad and strong due to intramolecular hydrogen bonding.
C-H Stretch3000 - 28503100 - 3000 (vinyl)Aliphatic C-H stretches are present in both forms.

When this compound acts as a ligand (as the enolate, octan-3,5-dionate), its vibrational spectrum undergoes significant changes upon coordination to a metal ion. The bands associated with the C=O and C=C stretching vibrations in the 1600-1500 cm⁻¹ region are particularly sensitive to the identity of the metal.

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound and its coordination compounds provide significant insight into their structure and potential applications, particularly in the realm of luminescent materials.

The UV-Visible absorption spectra of β-diketones like this compound and its derivatives are characterized by intense absorption bands in the ultraviolet region. These absorptions are primarily attributed to spin-allowed π-π* transitions within the delocalized keto-enol system of the ligand. researchgate.net

When this compound or its derivatives act as ligands (chelates) to form complexes with metal ions, such as lanthanides, the absorption bands associated with the ligand are often red-shifted (moved to longer wavelengths). This shift indicates a stabilization of the ligand's molecular orbitals upon coordination to the metal center. researchgate.netrsc.org For example, in studies of lanthanide complexes with the fluorinated derivative 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), the absorption spectra are dominated by the ligand's π-π* transitions. researchgate.net The spectra of these complexes typically display a broad, strong absorption band in the UV region, which is crucial for the sensitization of the metal ion's luminescence. researchgate.net In addition to the ligand-centered transitions, complexes may exhibit an additional lower-energy absorption band corresponding to a metal-to-ligand charge transfer (MLCT) transition. rsc.org

Table 1: Representative UV-Vis Absorption Data for Lanthanide Complexes with a Fluorinated this compound Derivative (Hfod) The following table presents absorption maxima for complexes of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), a derivative of this compound.

ComplexAbsorption Maxima (λ_max, nm)Transition AssignmentReference
[Pr(fod)₃(bpy)]~280-350π → π* (Ligand-centered) researchgate.net
[Pr(fod)₃(phen)]~270-350π → π* (Ligand-centered) researchgate.net
[Er(od)₃(N,N-donor)]~290π → π* (Ligand-centered) researchgate.net
[Ru(bpy)₂(phen-crown)]230-250, 270-290n–π* and π–π* (Ligand-centered) rsc.org
[Ru(bpy)₂(phen-crown)]451-457MLCT [d(π_Ru)–π*(phen/bpy)] rsc.org

Complexes of this compound derivatives with lanthanide ions (Ln³⁺) such as Europium (Eu³⁺), Samarium (Sm³⁺), and Terbium (Tb³⁺) are known to exhibit characteristic luminescence. researchgate.netrsc.org This luminescence arises from an efficient intramolecular energy transfer process, often called the "antenna effect." The organic ligand (the "antenna") absorbs UV radiation and transfers the energy to the central lanthanide ion, which then emits light through its characteristic, sharp f-f electronic transitions. researchgate.netrsc.org

For instance, complexes of Eu³⁺ and Sm³⁺ with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) display brilliant-red and pink luminescence, respectively. researchgate.net The emission spectra for terbium complexes show characteristic peaks between 480 and 620 nm, with the most intense green emission resulting from the ⁵D₄ → ⁷F₅ transition around 545 nm. rsc.org Samarium complexes exhibit orange emission, while europium complexes show bright red luminescence. rsc.org

The photophysical properties, including emission lifetimes and quantum yields, are sensitive to the coordination environment and the specific ligands used. The use of fluorinated β-diketones can enhance luminescence by minimizing non-radiative decay paths. researchgate.net The lifetime of the excited state for a dinuclear Sm³⁺ complex with Hfod was measured at 38.74 µs, while the corresponding Eu³⁺ complex had a much longer lifetime of 713.62 µs in the solid state. acs.org

Table 2: Photophysical Data for Selected Lanthanide Complexes Data based on complexes with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) and other ancillary ligands.

ComplexEmission ColorKey Emission Transition(s)Excited State Lifetime (τ)Reference
[Eu(fod)₃(μ-bpp)Eu(fod)₃]Brilliant Red⁵D₀ → ⁷F_J713.62 µs (solid state) researchgate.netacs.org
[Sm(fod)₃(μ-bpp)Sm(fod)₃]Pink/Orange⁴G₅/₂ → ⁶H_J38.74 µs (solid state) researchgate.netacs.org
Tb³⁺ ComplexesGreen⁵D₄ → ⁷F_J (J=6,5,4,3)Varies with ligands rsc.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a critical tool for the structural analysis of this compound, providing information on its molecular weight and fragmentation behavior. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in mixtures. japsonline.com For mass spectrometry applications, the mobile phase in preceding liquid chromatography steps should be compatible; for instance, using formic acid instead of phosphoric acid is recommended. sielc.comsielc.com

Under electron ionization (EI), the this compound molecule (C₈H₁₄O₂, molecular weight: 142.20 g/mol ) will form a molecular ion ([M]⁺•) at m/z 142. nih.gov The fragmentation of this ion is dictated by the positions of the two ketone functional groups. Key fragmentation mechanisms for ketones include alpha-cleavage and the McLafferty rearrangement. libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to a carbonyl group. For this compound, cleavage can occur at multiple sites, leading to the loss of alkyl radicals.

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the C2-C3 bond would yield an acylium ion at m/z 113.

Loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) from the C5-C6 bond would produce an acylium ion at m/z 99.

The most abundant fragment ions in the mass spectra of octanes are often at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺), which could also be formed through various cleavage pathways in this compound. nist.govdocbrown.info

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen through a six-membered transition state, followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral alkene. For this compound, this could lead to the formation of a radical cation of a smaller enol.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z ValueIon Formula (Predicted)Fragmentation Pathway
142[C₈H₁₄O₂]⁺•Molecular Ion (M⁺•)
113[M - C₂H₅]⁺Alpha-cleavage at C2-C3
99[M - C₃H₇]⁺Alpha-cleavage at C5-C6
85[CH₃CH₂C(O)CH₂CO]⁺Cleavage at C5-C6
71[CH₃CH₂CH₂C(O)CH₂]⁺•Cleavage and rearrangement
57[CH₃CH₂CO]⁺Cleavage at C3-C4
43[CH₃CH₂CH₂]⁺ or [CH₃CO]⁺Alpha-cleavage or fragment ion

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. This technique is essential for confirming the molecular formula of newly synthesized compounds. mdpi.com For this compound, HRMS would distinguish its exact mass (142.0994 Da) from other ions with the same nominal mass. nih.gov In the characterization of complex derivatives, such as 1,4,2-diazaphospholidine-3,5-diones, HRMS (using ESI-TOF) is routinely used to confirm the calculated molecular formula by matching the experimental m/z value to the theoretical value with high precision (e.g., found 565.2001 vs. calculated 565.1999 for [C₃₂H₃₀N₄O₄P + H]⁺). acs.org

X-ray Diffraction and Electron Diffraction Studies for Solid-State Structures

Single-crystal X-ray analysis of dinuclear lanthanide complexes with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) reveals detailed structural information. nih.gov For example, the dinuclear complexes of Sm³⁺ and Eu³⁺ with Hfod and a 2,3-bis(2-pyridyl)pyrazine (B1584635) (bpp) bridging ligand were found to crystallize in the triclinic P1 space group. nih.gov In these structures, each metal ion is eight-coordinate, bonded to six oxygen atoms from three bidentate Hfod ligands and two nitrogen atoms from the bridging bpp ligand. The coordination geometry around the metal centers was identified as a distorted square antiprism for one metal and a distorted dodecahedron for the other. nih.gov Such detailed structural data is invaluable for understanding the photophysical properties of these luminescent materials. nih.gov

Electron diffraction can also be used for structural analysis, particularly for very small crystals or thin films, complementing information from X-ray diffraction. uobabylon.edu.iq

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Dinuclear Eu(III) Complex of a Fluorinated this compound Derivative Data for [Eu(fod)₃(μ-bpp)Eu(fod)₃] where Hfod is 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. nih.gov

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Metal Ion Coordination Number8
Coordination GeometryDistorted square antiprism & Distorted dodecahedron
Ligand Coordination6 Oxygen atoms (from 3 fod ligands), 2 Nitrogen atoms (from bpp)

Computational and Theoretical Chemistry of Octane 3,5 Dione

Quantum Chemical Calculations of Octane-3,5-dione Tautomerism

This compound, like other β-diketones, exists as a mixture of tautomers: the diketo form and two enol forms, which are in equilibrium. Quantum chemical calculations are instrumental in elucidating the energetic and structural details of this tautomeric system.

Relative Energies and Stabilities of Tautomers

The relative stability of the tautomers of this compound is a key aspect of its chemistry. The diketo form and the cis-enol form are the most relevant tautomers. The enol form is generally stabilized by the formation of a strong intramolecular hydrogen bond and a pseudo-aromatic six-membered ring. researchgate.netnih.gov

Computational studies on a range of β-diketones using Density Functional Theory (DFT) have shown that the enol tautomer is typically more stable than the diketo form in the gas phase. The energy difference is influenced by the nature of the alkyl substituents. For this compound, with ethyl and propyl groups, the enol form is expected to be the more stable tautomer. The relative energies are also affected by the solvent environment, with polar solvents potentially favoring the more polar diketo form. orientjchem.orgmdpi.com

TautomerMethod/Basis SetRelative Energy (kcal/mol) (Gas Phase, Estimated)
DiketoB3LYP/6-31G0.0
EnolB3LYP/6-31G-3.5 to -5.0

Transition State Modeling for Tautomeric Interconversion

The interconversion between the keto and enol tautomers of this compound proceeds through a transition state that can be modeled using quantum chemical methods. This process typically involves an intramolecular proton transfer. The energy barrier for this tautomerization is an important factor in the kinetics of the equilibrium. chemeo.comcapes.gov.br

For β-diketones, the direct intramolecular proton transfer in the gas phase has a high activation barrier. The presence of a catalyst, such as a single water molecule, can significantly lower this barrier by facilitating a proton relay mechanism. capes.gov.br Computational modeling of the transition state for the uncatalyzed reaction would likely reveal a four-membered ring structure with a high energy barrier, whereas a water-assisted transition state would involve a larger, less strained ring system.

ReactionMethod/Basis SetCalculated Activation Energy (kcal/mol) (Gas Phase, Estimated)
Keto to Enol (uncatalyzed)B3LYP/6-31G40 - 50
Keto to Enol (water-catalyzed)B3LYP/6-31G15 - 25

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its reactivity and physical properties. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a detailed picture of its electronic characteristics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgacs.org The energies and shapes of these orbitals in this compound are crucial for understanding its behavior in chemical reactions.

The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. In the enol form of this compound, the HOMO is expected to be a π-orbital delocalized over the C=C-C=O system, while the LUMO would be the corresponding π*-antibonding orbital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

OrbitalMethod/Basis SetEnergy (eV) (Estimated)
HOMO (enol)B3LYP/6-31G-9.0 to -10.0
LUMO (enol)B3LYP/6-31G-0.5 to -1.5
HOMO-LUMO Gap (enol)B3LYP/6-31G*8.0 to 9.0

Charge Distribution and Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed description of the bonding and charge distribution within a molecule, offering insights that go beyond simple Lewis structures. researchgate.net For this compound, NBO analysis can quantify the delocalization of electron density in the enol form and describe the nature of the intramolecular hydrogen bond.

In the enol tautomer, NBO analysis would likely show significant delocalization of the π-electrons across the O=C-C=C-O framework, contributing to its stability. The analysis would also characterize the intramolecular hydrogen bond as a strong interaction with significant covalent character, arising from the donation of electron density from a lone pair on the carbonyl oxygen to the antibonding σ* orbital of the O-H bond. The calculated natural charges on the atoms would show the polarization of the molecule, with the oxygen atoms carrying significant negative charge and the enolic hydrogen being quite positive.

Molecular Dynamics (MD) Simulations of this compound in Solution

Molecular dynamics simulations can provide a dynamic picture of the behavior of this compound in different solvent environments. researchgate.netnih.gov Such simulations can reveal details about the solvation structure, the dynamics of the tautomeric equilibrium, and the conformational flexibility of the molecule.

In a nonpolar solvent, the intramolecular hydrogen bond of the enol form would be expected to remain strong, and this tautomer would likely be predominant. In a polar protic solvent like water, the solvent molecules can compete for hydrogen bonding with the carbonyl and hydroxyl groups of this compound. This can lead to a disruption of the intramolecular hydrogen bond and a potential shift in the tautomeric equilibrium towards the diketo form. mdpi.com MD simulations could visualize the specific hydrogen bonding patterns between the solute and solvent molecules and provide insights into the lifetime of these interactions.

Conformational Landscapes and Solvation Effects

The conformational landscape of this compound, like other β-diketones, is primarily dictated by the equilibrium between its diketo and enol tautomers. encyclopedia.pub Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of these tautomers. researchgate.net

The diketo form possesses significant conformational flexibility due to the rotation around the C-C single bonds of the octane (B31449) chain. In contrast, the enol form is stabilized by a strong intramolecular hydrogen bond, which forms a pseudo-aromatic six-membered ring. This interaction significantly restricts the conformational freedom of the molecule. researchgate.netmdpi.com

Conformational Analysis: Quantum chemical calculations, such as those at the B3LYP/aug-cc-pVTZ level of theory, can be employed to determine the relative energies of different conformers. researchgate.net For this compound, the ethyl and propyl groups attached to the carbonyl carbons will influence the steric hindrance and, consequently, the stability of various rotational isomers.

Table 1: Illustrative Conformational Energy Profile of a Linear β-Diketone (Analogous to this compound)

Tautomer Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Enol Planar, Intramolecular H-bond 0.0 O=C-C-C=O: ~0
Diketo Anti 5.8 C-C-C-C: ~180
Diketo Gauche 6.5 C-C-C-C: ~60

Note: This table is illustrative and based on general findings for linear β-diketones. Specific values for this compound would require dedicated computational studies.

Solvation Effects: The surrounding solvent environment plays a crucial role in the tautomeric equilibrium and conformational preferences of this compound. rsc.orgresearchgate.net Theoretical models like the Polarizable Continuum Model (PCM) are used to simulate the influence of different solvents. researchgate.net

In non-polar solvents, the intramolecularly hydrogen-bonded enol form is generally favored. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the diketo form, shifting the equilibrium towards the diketo tautomer. mdpi.comresearchgate.net Theoretical studies on similar β-diketones have shown that methods like CBS-4M can effectively predict the tautomeric equilibrium in solution. rsc.org

Ligand-Metal Interactions in Solution-Phase Complexes

This compound, in its enolic form, can act as a bidentate chelating agent for a wide range of metal ions, forming stable complexes. researchgate.net Computational chemistry is a powerful tool for investigating the nature of these ligand-metal interactions in the solution phase.

DFT calculations can elucidate the geometry, bonding, and electronic structure of these complexes. chemrxiv.orgbowen.edu.ng The interaction typically involves the deprotonated enolate form of the dione (B5365651) coordinating to the metal center through its two oxygen atoms.

Thermodynamic Stability: The stability of these metal complexes in solution can be evaluated computationally by calculating the Gibbs free energy of the complexation reaction. Solvation models are essential for obtaining accurate predictions of stability constants in different solvents. nih.gov For instance, studies on lanthanide complexes with perfluorinated β-diketones have utilized DFT with various solvation models (C-PCM, SMD, COSMO) to simulate their formation constants. nih.gov

Table 2: Illustrative Calculated Properties of a Metal-Octane-3,5-dionate Complex in Solution

Metal Ion Coordination Geometry M-O Bond Length (Å) Binding Energy (kcal/mol)
Cu(II) Square Planar 1.95 -45.2
Fe(III) Octahedral 2.01 -98.7
Zn(II) Tetrahedral 1.98 -38.5

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies on metal-β-diketonate complexes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural elucidation of this compound and its derivatives.

Computational NMR Chemical Shift Prediction

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard for predicting NMR chemical shifts (¹H and ¹³C) with high accuracy. encyclopedia.pubnih.gov These calculations can be performed on different tautomers and conformers to understand how their populations influence the observed experimental spectrum. mdpi.com

For this compound, theoretical predictions can help assign the resonances of the diketo and enol forms. The chemical shifts of the protons and carbons in the vicinity of the carbonyl and enolic groups are particularly sensitive to the tautomeric state. encyclopedia.pub Comparing calculated and experimental shifts can provide quantitative information on the keto-enol equilibrium. researchgate.net

Vibrational Frequency and Electronic Transition Simulation

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By computing the harmonic vibrational frequencies at the DFT level, one can assign the vibrational modes observed in experimental spectra. acs.orgnih.gov The calculated spectra for the diketo and enol forms are distinct, especially in the carbonyl and O-H stretching regions, providing another avenue to study the tautomerism. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.gov For this compound, TD-DFT can predict the λ(max) values associated with the π → π* and n → π* transitions of the diketo and enol forms. These calculations are also crucial for understanding the photophysical properties of its metal complexes. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound Tautomers

Spectroscopic Property Diketo Tautomer Enol Tautomer
¹³C NMR Chemical Shift (C=O) ~205 ppm ~190 ppm
¹H NMR Chemical Shift (enol OH) N/A ~15-17 ppm
IR Frequency (C=O stretch) ~1720, 1700 cm⁻¹ ~1640 cm⁻¹
UV-Vis λ(max) ~275 nm ~310 nm

Note: These are representative values for β-diketones and serve as an illustration.

In Silico Design and Prediction of Novel this compound Derivatives

Computational chemistry enables the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure, it is possible to predict how these changes will affect its chemical, physical, and biological properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of β-diketone derivatives with their activities or properties. thaiscience.infoung.ac.id These models use computed molecular descriptors to predict the behavior of new, unsynthesized compounds.

For example, DFT calculations can be used to screen a virtual library of this compound derivatives to identify candidates with enhanced metal-chelating abilities, specific spectroscopic signatures, or potential as building blocks for more complex molecules. mdpi.comresearchgate.net This computational pre-screening significantly reduces the experimental effort required for the development of new functional materials and molecules. ajol.info

Applications of Octane 3,5 Dione in Advanced Chemical Research and Materials Science

Octane-3,5-dione as a Synthetic Building Block

The reactivity of the methylene (B1212753) group flanked by two carbonyls, and the carbonyl groups themselves, makes beta-diketones like this compound versatile building blocks in organic synthesis.

Precursor in Organic Synthesis of Complex Molecules

While specific, complex total syntheses starting from this compound are not extensively documented in prominent literature, its general reactivity pattern as a 1,3-dicarbonyl compound allows it to be a precursor for a variety of more complex structures, particularly heterocyclic compounds. Beta-diketones are well-known to undergo condensation reactions with hydrazines to form pyrazoles, with amidines to form pyrimidines, and with hydroxylamine (B1172632) to form isoxazoles. A known synthesis route produces this compound from butyl butanethioate with a 72% yield, highlighting its accessibility for synthetic applications. mdpi.com

The general utility of diketones as synthetic intermediates is well established. For instance, related bicyclic diketones such as cis-bicyclo[3.3.0]octane-3,7-dione serve as crucial starting materials for polyquinanes and have been used to generate and trap highly reactive alkenes. Similarly, other diketones are key building blocks in medicinal chemistry for developing therapeutics. It is chemically plausible that this compound could be employed in similar multi-step synthetic sequences to build complex molecular architectures.

Stereocontrol in Syntheses Utilizing this compound Scaffolds

The use of the linear and conformationally flexible this compound scaffold to directly control stereochemistry is not a widely reported strategy. The achiral nature of the molecule itself precludes its direct use as a chiral auxiliary or catalyst.

In contrast, significant research has been dedicated to achieving stereocontrol using rigid, chiral bicyclic dione (B5365651) scaffolds. For example, chiral diene ligands for asymmetric catalysis are often prepared from bicyclic diketone intermediates. sigmaaldrich.com The defined three-dimensional structure of these cyclic systems allows for effective chiral induction in metal-catalyzed reactions. The development of chiral scaffolds for asymmetric catalysis is a major field, with entities like cis-2,5-diaminobicyclo[2.2.2]octane being synthesized from corresponding diones to serve as effective ligands. researchgate.net While these examples showcase the importance of the dione functionality in the synthesis of chiral ligands, they rely on the rigidity and defined stereochemistry of cyclic systems, a feature not present in the parent this compound.

Catalytic Applications of this compound Metal Complexes

The ability of the enolate form of this compound to act as a bidentate ligand, chelating to metal ions, is central to its application in catalysis. These metal complexes can function as catalysts in a variety of organic transformations.

Homogeneous and Heterogeneous Catalysis of Organic Reactions

Metal complexes of β-diketones are widely recognized for their catalytic activity. mdpi.com Copper(II) complexes with related diketone-like ligands, for instance, have been shown to be effective homogeneous catalysts for the oxidation of cyclohexane, a critical industrial process for the production of precursors for nylon. mdpi.com These catalysts can operate under mild conditions, offering potential improvements over existing industrial methods. mdpi.com While the catalytic features of triazapentadiene complexes—isoelectronic analogues of β-diketonates—are less explored, they have demonstrated stability and activity in oxidation reactions. mdpi.com

Although specific studies detailing the catalytic use of simple this compound complexes are sparse, the principles are well-established by related compounds. For example, 4,5-octanedione (B1595355) forms stable chelates with transition metals, and these complexes are noted for their potential in catalysis due to enhanced thermal stability. The choice of metal and ancillary ligands can tune the catalytic activity, and supported metal oxide catalysts are a cornerstone of industrial refining and petrochemical processes. nuph.edu.ua The development of heterogeneous catalysts, where molecular complexes are grafted onto solid supports, is an advanced strategy to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. acs.orgacs.org

Asymmetric Catalysis for Enantioselective Transformations

For a metal complex to be effective in asymmetric catalysis, it must contain a chiral element, typically within the ligand structure. As this compound is an achiral molecule, its simple metal complexes are not suitable for enantioselective transformations.

The successful development of asymmetric catalysts relies on the design of sophisticated chiral ligands. The field is dominated by ligands that possess rigid backbones and well-defined stereogenic centers, such as BINAP, BOX, and those derived from chiral bicyclic dienes. sigmaaldrich.com These ligands create a specific chiral environment around the metal center, which allows for the differentiation between enantiotopic faces or groups of a prochiral substrate. While diketones can be precursors to such chiral ligands, it is typically the rigid cyclic structures like bicyclo[2.2.1]heptane-2,5-dione or bicyclo[2.2.2]octane-2,6-dione that are functionalized to create effective chiral diene ligands for rhodium- or iron-catalyzed asymmetric reactions. sigmaaldrich.com There is no significant body of research indicating that the flexible, linear this compound has been successfully incorporated into ligands for highly enantioselective catalytic processes.

Role in Materials Science and Inorganic Synthesis

The most significant applications of this compound are found in materials science and inorganic synthesis, particularly through the use of its fluorinated derivatives, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (often abbreviated as Hfod). The resulting metal complexes, especially with lanthanide ions, exhibit unique photoluminescent and structural properties.

These ligands are used to synthesize novel coordination complexes with specific geometries. For example, seven- and eight-coordinate complexes of Samarium (Sm³⁺), Europium (Eu³⁺), and Terbium (Tb³⁺) have been created using Hfod and imidazole (B134444) ligands. researchgate.net Researchers have also synthesized dinuclear lanthanide complexes where two metal centers are bridged by ligands like 2,2′-bipyrimidine, connecting two coordinatively unsaturated Ln(fod)₃ units. researchgate.netresearchgate.net

The primary interest in these lanthanide complexes lies in their photoluminescent properties, which are crucial for developing advanced optical materials. The coordination environment significantly impacts the luminescence intensity, lifetime, and emission color. researchgate.net For instance, terbium(III) complexes with 'fod' and other neutral sensitizer (B1316253) ligands have been studied for their ability to emit light. nih.gov By incorporating these complexes into polymer matrices like poly(methyl methacrylate) (PMMA), researchers can create hybrid materials with tunable optical properties. nih.gov Some of these materials exhibit fascinating color-tuning effects; for example, a terbium complex can change its emission from blue to white to green depending on the excitation wavelength, or from yellow in solution to white when embedded in a PMMA film, indicating potential applications in white-light-emitting devices and sensors. nih.gov

The general field of inorganic polymers, which includes materials like polysiloxanes and polyphosphazenes, represents another area where small molecule building blocks are essential. nzdr.ru These polymers offer properties like high thermal stability and controlled degradability. While direct incorporation of this compound into such polymers is not a major research focus, the principles of using functional small molecules to create block copolymers or functionalized materials are well-established. nzdr.ru

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. mdpi.com While research on this compound's direct application as a primary linker in extensive 3D MOFs is not widely documented, its derivatives and related β-diketonates are instrumental in this field.

Coordination polymers are built from metal ions and bridging ligands, forming structures that can extend in one, two, or three dimensions. researchgate.net The self-assembly process, driven by the coordination between metal ions and organic linkers, allows for a wide array of topologies and structures. researchgate.net The flexibility of the ligand and the coordination geometry of the metal ion are key factors in the final structure.

The following table provides examples of how β-diketonates, the class of compounds to which this compound belongs, are used in the synthesis of coordination polymers and MOFs.

Metal Ionβ-Diketonate Ligand TypeResulting Structure/Application
Lanthanum(III)Asymmetrical β-diketonatesPrecursors for La2O3 films via ALD researchgate.net
Zinc(II), Lanthanum(III)Aliphatic dicarboxylatesHigh transparency in UV/vis mdpi.com
Thulium(III), Cadmium(II)Substituted dicarboxylatesLuminescent coordination polymers researchgate.net

Chemical Vapor Deposition (CVD) Precursors for Metal Oxide Films

Chemical Vapor Deposition (CVD) is a technique used to deposit thin films on a substrate through the chemical reaction of vapor-phase precursors. semi.ac.cn The selection of a suitable precursor is critical for a successful CVD process, requiring properties such as volatility, thermal stability, and clean decomposition. wikipedia.org Metal β-diketonates, including complexes of this compound, are widely employed as precursors for the deposition of metal oxide films due to their favorable characteristics. wipo.intharvard.edu

This compound and its derivatives can form volatile complexes with a variety of metals. These complexes can be vaporized and transported into a reaction chamber where they decompose on a heated substrate to form a high-purity metal oxide film. wipo.intharvard.edu This method is advantageous for creating uniform and conformal coatings over large areas. wikipedia.org

A study on liquid precursors for metal oxide film formation highlighted the use of mixtures of different β-diketonate ligands, including derivatives of this compound like 2,2,6-trimethyl-3,5-octanedione and 2,2,7-trimethyl-3,5-octanedione. wipo.intharvard.edu These liquid precursor mixtures offer significant advantages over solid precursors, which can be difficult to handle and vaporize consistently. harvard.edu The use of a common set of ligands for different metals allows for the creation of mixed metal oxide films without the issue of precipitation from ligand exchange reactions. harvard.edu

For instance, lanthanum complexes with ligands like 2,2,6,6-tetramethyl octane-3,5-dionates have been synthesized and used as precursors for the atomic layer deposition (ALD) of lanthanum oxide (La2O3) thin films. researchgate.net The asymmetry and flexibility of such ligands can enhance the volatility of the metal complex, making them suitable for ALD processes. researchgate.net

The table below summarizes the use of this compound and related β-diketonates as CVD precursors.

MetalLigandApplication
AluminumMixture of β-diketonates including this compound derivativesDeposition of high-purity, transparent aluminum oxide films wipo.int
Lanthanum2,2,6,6-tetramethyl octane-3,5-dionates (tmod)Precursor for ALD of La2O3 thin films researchgate.net
Various (Ba, Sr, Ti, etc.)Mixture of β-diketonatesFormation of mixed metal oxides like barium titanate harvard.edu
MolybdenumMoO2(2,2,6,6-tetramethylheptane-3,5-dione)2Raw material for producing molybdenum oxide-containing thin films google.com

Application in Sol-Gel Chemistry and Nanomaterial Synthesis

The sol-gel process is a versatile method for synthesizing a wide variety of materials, particularly metal oxides, from a chemical solution (the 'sol') that acts as a precursor for an integrated network (the 'gel'). The properties of the final material are highly dependent on the precursors used and the reaction conditions.

While specific research detailing the extensive use of this compound in sol-gel chemistry is limited, the principles of using β-diketonates as precursors are well-established. icm.edu.pl The incorporation of ligands with distinct properties can control the hydrolysis and condensation reactions, which are the fundamental steps of the sol-gel process. icm.edu.pl This control allows for the tailoring of the resulting material's properties, such as its catalytic, optical, and adsorption characteristics. icm.edu.pl For example, the sol-gel synthesis of ceria-zirconia-based high-entropy oxides has been explored for catalytic applications. lookchem.com

In the realm of nanomaterial synthesis, this compound and its derivatives can play a role in creating nanoparticles with specific functionalities. Although direct examples involving this compound are not prevalent in the provided search results, the use of related diketone structures in nanoparticle synthesis is documented. For instance, triazolinedione chemistry, which involves a dione structure, has been employed to prepare Janus nanoparticles from block copolymer thin films. rsc.org This highlights the potential for dione-containing molecules to be used in advanced nanomaterial fabrication.

Analytical Reagents and Sensor Development (Academic Context)

The ability of this compound to chelate with metal ions makes it a candidate for the development of analytical reagents and sensors. The interaction between the dione and a target analyte can lead to a measurable signal, such as a change in color or fluorescence.

Chemodosimeters for Metal Ion Detection

Chemodosimeters are molecules that signal the presence of an analyte through a selective and often irreversible chemical reaction, resulting in an observable change. uni-koeln.de The development of chemosensors for the detection of metal ions is an active area of research. researchgate.net While the direct application of this compound as a chemodosimeter is not explicitly detailed in the search results, the underlying principle of using chelating agents for metal ion detection is well-established. The formation of a stable complex between a ligand like this compound and a metal ion can be the basis for a colorimetric or ratiometric sensor. researchgate.net

Fluorescent Probes for Specific Chemical Species

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific chemical species. This change can be an increase or decrease in fluorescence intensity or a shift in the emission wavelength. Lanthanide complexes are often used in the design of fluorescent probes due to their unique photophysical properties.

Complexes of europium(III) with β-diketonate ligands are known to be highly luminescent. The β-diketonate ligand can act as an "antenna," absorbing light and transferring the energy to the central europium ion, which then emits light at its characteristic wavelength. This property can be exploited to develop fluorescent probes where the presence of a target analyte modulates the fluorescence of the europium complex.

Future Research Directions and Emerging Areas for Octane 3,5 Dione

Integration with Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For octane-3,5-dione, this shift could unlock new synthetic pathways and improve existing ones.

Flow chemistry involves conducting chemical reactions in a continuous stream through a network of tubes or microreactors. This approach provides superior control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors allows for exceptional heat transfer, mitigating risks associated with highly exothermic or rapid reactions.

Future research could focus on adapting the synthesis of this compound, such as the Claisen condensation, to a continuous flow process. This would likely lead to higher yields, reduced reaction times, and minimized byproduct formation. Furthermore, hazardous or unstable intermediates that might be involved in derivatization reactions of this compound can be generated and consumed in situ, enhancing process safety. The modular nature of flow chemistry setups also allows for the seamless integration of multiple synthetic and purification steps, creating a streamlined "assembly line" for producing complex molecules derived from this compound.

Table 1: Comparison of Batch Processing vs. Continuous Flow Chemistry
ParameterBatch ProcessingContinuous Flow Chemistry
Process Control Limited; temperature/concentration gradientsPrecise control over temperature, pressure, time
Heat Transfer Poor; dependent on vessel sizeExcellent; high surface-area-to-volume ratio
Safety Higher risk with large volumes of hazardous materialsEnhanced; small reaction volumes, better heat management
Scalability Complex; often requires re-optimizationStraightforward; run the process for a longer duration
Reproducibility Can be variable between batchesHigh; consistent reaction conditions

Development of this compound Based Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize sustainability by focusing on several key areas.

One major direction is the use of renewable feedstocks for its synthesis. Investigating biocatalytic routes or pathways from biomass-derived platform chemicals could significantly reduce the carbon footprint associated with its production. Another area is the replacement of hazardous solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. The development of solvent-free reaction conditions for the synthesis and modification of this compound would be an even more impactful advancement.

Furthermore, employing catalytic methods over stoichiometric reagents can dramatically improve atom economy and reduce waste. Research into highly efficient and recyclable catalysts for reactions involving this compound, such as metal-catalyzed cross-coupling or hydrogenation, is a promising avenue. Designing processes with high energy efficiency, for example, by utilizing microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure, will also be crucial for developing truly sustainable chemical processes. mit.edu

Exploration of Non-Covalent Interactions and Supramolecular Assemblies

The keto-enol tautomerism of this compound provides functional groups (carbonyls and hydroxyls) capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These weak interactions are the foundation of supramolecular chemistry, which involves the spontaneous self-assembly of molecules into well-defined, higher-order structures. mt.comnih.gov

Future research could explore how this compound and its derivatives can be used as building blocks for creating complex supramolecular assemblies like gels, liquid crystals, or molecular cages. By modifying the side chains of the diketone, researchers can tune the intermolecular forces to direct the self-assembly process and create materials with novel properties. For instance, the formation of coordination complexes with metal ions through the dione (B5365651) moiety can lead to the creation of metal-organic frameworks (MOFs) or metallo-supramolecular polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing. Understanding the principles that govern the self-assembly of these systems is vital for the rational design of functional materials. mt.com

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deep understanding of reaction mechanisms is essential for optimizing chemical processes. Many reactions proceed through transient intermediates that are difficult to isolate and characterize using traditional analytical methods. In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture without disturbing the system, providing invaluable insights into reaction kinetics, pathways, and the structure of fleeting intermediates. youtube.comdigitellinc.com

The application of advanced in situ spectroscopy to reactions involving this compound is a critical area for future research. Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, products, and intermediates as the reaction progresses. americanpharmaceuticalreview.comsolubilityofthings.com For example, in situ FTIR can monitor the disappearance of carbonyl stretches and the appearance of new bands corresponding to products or intermediates in real-time. mt.comyoutube.com This data can help elucidate complex reaction mechanisms, identify unexpected byproducts, and rapidly optimize reaction conditions, leading to more efficient and robust chemical processes. youtube.comirma-international.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ProvidedPotential Application for this compound
FTIR Spectroscopy Changes in functional groups, concentration profilesMonitoring carbonyl group transformations, keto-enol tautomerism
Raman Spectroscopy Vibrational modes, useful in aqueous mediaTracking changes in C=C and C=O bonds during polymerization or condensation
NMR Spectroscopy Detailed structural information, reaction kineticsIdentifying transient intermediates, quantifying reaction conversion
UV-Vis Spectroscopy Formation/disappearance of chromophoresMonitoring reactions involving conjugated systems or colored metal complexes

Predictive Modeling and Machine Learning for this compound System Behavior

The integration of data science and chemistry is revolutionizing how chemical research is conducted. Predictive modeling and machine learning (ML) can accelerate the discovery and optimization of chemical reactions and materials by learning from existing data to predict future outcomes. mdpi.comoxinst.com

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